N-[4-(acetylamino)phenyl]hexanamide
Description
Chemical Identity and Structure N-[4-(Acetylamino)phenyl]hexanamide is a synthetic organic compound characterized by a hexanamide chain (C6H13CONH-) attached to a phenyl ring substituted with an acetylamino (-NHCOCH3) group at the para position. Its molecular formula is C14H20N2O2, with a molecular weight of 248.32 g/mol. The compound belongs to the class of aromatic amides, which are widely studied for their pharmacological and material science applications.
The acetylamino group enhances solubility in polar solvents, while the hexanamide chain contributes to hydrophobic interactions, influencing its biological and physicochemical behavior .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)hexanamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-4-5-6-14(18)16-13-9-7-12(8-10-13)15-11(2)17/h7-10H,3-6H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
BSDREDKKLSOGMC-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural motifs with N-[4-(acetylamino)phenyl]hexanamide:
| Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Reference compound | C14H20N2O2 | 248.32 |
| Paracetamol (N-(4-Hydroxyphenyl)acetamide) | Hydroxyl (-OH) replaces hexanamide chain | C8H9NO2 | 151.16 |
| N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide | Sulfonyl (-SO2-) bridge between phenyl groups | C10H12N2O4S | 256.28 |
| N-(4-Chlorophenyl)-N-hydroxypropanamide | Chlorine substituent and hydroxamic acid group | C9H10ClNO2 | 199.64 |
Physicochemical Properties
Solubility and Stability
- This compound: Moderate solubility in organic solvents (e.g., DMSO, ethanol) due to the hydrophobic hexanamide chain. Limited aqueous solubility (estimated <1 mg/mL) .
- Paracetamol : High aqueous solubility (14 mg/mL at 25°C) due to its polar hydroxyl and acetamide groups .
- Sulfonamide derivatives (e.g., N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide): Enhanced polarity from sulfonyl groups improves solubility in polar aprotic solvents .
Thermal Stability Amides like this compound typically exhibit higher thermal stability compared to esters or hydroxamic acids due to strong hydrogen bonding and resonance stabilization of the amide bond .
Pharmacological Relevance
- Paracetamol : Widely used as an analgesic and antipyretic, acting via COX inhibition .
- Sulfonamide derivatives : Often exhibit antimicrobial or anti-inflammatory properties due to sulfonamide pharmacophores .
- This compound: Potential applications in drug delivery systems or as a synthetic intermediate, though specific biological data are scarce in the provided evidence.
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